N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide

Antibacterial drug discovery DNA sliding clamp inhibition Fragment-based lead optimization

Obtaining validated chemical probes for the E. coli β-clamp (DnaN) target often forces teams into lengthy custom synthesis due to unavailable bifuran scaffolds. This compound is available off-the-shelf and bridges that gap with characterized potency and binding data. - Documented Ki of 74 µM in E. coli DNA sliding clamp FP assay, a 3.3-fold improvement over simpler chlorobenzamide analogs. - The 2,6-difluoro substitution and 2,2'-bifuran moiety provide a defined dual subsite pharmacophore for SAR expansion. - Enables immediate probe-based assays to dissect subsite I/II cooperativity without synthesis delays.

Molecular Formula C16H11F2NO3
Molecular Weight 303.265
CAS No. 2034563-33-0
Cat. No. B2584406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide
CAS2034563-33-0
Molecular FormulaC16H11F2NO3
Molecular Weight303.265
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F
InChIInChI=1S/C16H11F2NO3/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-14(22-10)13-5-2-8-21-13/h1-8H,9H2,(H,19,20)
InChIKeyUYNCNOCQDHUROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Target Profile


N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide (CAS 2034563-33-0) is a synthetic small-molecule benzamide derivative that incorporates a 2,2'-bifuran moiety linked via a methylene spacer to a 2,6-difluorobenzamide core [1]. It has been profiled in a biochemical fluorescence polarization assay against the Escherichia coli DNA sliding clamp (β-clamp/DnaN), an essential bacterial DNA replication processivity factor and a validated antibacterial target [2]. Its computed physicochemical parameters include a molecular weight of 303.26 g/mol, an XLogP3-AA of 2.8, and a topological polar surface area contributing to moderate lipophilicity, which are relevant for evaluating its drug-likeness attributes in hit-to-lead campaigns [1].

Target engagement studies for bacterial DNA sliding clamp (β-clamp/DnaN)
Biochemical fluorescence polarization assays with FAM-QLDLF-OH tracer
Structure-based hit-to-lead campaigns exploring bifuran scaffold and fluorine substitution SAR

Why Generic Benzamide Substitution Fails


The bacterial DNA sliding clamp binding pocket accommodates diverse benzamide chemotypes, but small structural variations produce large changes in affinity and binding mode that preclude simple interchange. The 2,6-difluoro substitution on the benzamide ring of the target compound imposes a distinct electronic environment—both fluorine atoms exert ortho-electron-withdrawing effects that influence the amide NH acidity and hydrogen-bonding capacity to the clamp subsites—compared to the 3,4-difluoro regioisomer [1]. Furthermore, the 2,2'-bifuran moiety replaces the simpler phenyl rings found in fragment hits such as 3,4-difluorobenzamide, altering the conformational flexibility, pi-stacking potential, and occupancy of subsite II within the clamp binding groove [2]. The quantitative consequences of these structural distinctions are demonstrated by the >3-fold difference in Ki values between this compound and closely related halogenated benzamide derivatives tested under identical assay conditions [3].

2,6-F
Substitution
Regioisomeric shift to 3,4-difluoro alters amide H-bond geometry and subsite I engagement mode; co-crystal context differs Versus 3,4-difluorobenzamide fragment
Bifuran
Scaffold
Phenyl replacement or simpler halogenated benzamide fails to span subsite II and reduces pi-stacking potential Versus chlorobenzamide analog (CHEMBL3577269)
Clamp Affinity
Context
Target engagement profile may shift significantly; >3-fold Ki difference reported against close structural analogs under matched conditions Interchangeability limitation

Quantitative Differentiation Evidence


Target Engagement Affinity vs. Chlorinated Analog

In a fluorescence polarization (FP) assay measuring compound displacement of an N-fluorescein (FAM)-QLDLF-OH tracer peptide from recombinant Escherichia coli DNA sliding clamp protein (β-clamp), N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide exhibited a binding affinity Ki of 74,000 nM, which is approximately 3.3-fold more potent than the chlorinated benzamide analog CHEMBL3577269 (BDBM50096637, molecular formula C13H12ClNO2) that yielded a Ki of 246,000 nM under identical assay conditions [1]. Both compounds were curated within the same ChEMBL deposition (CHEMBL3579723 assay set) from the University of Wollongong screening campaign, enabling a direct head-to-head comparison [2].

Binding Affinity vs. Chloro Analog
Head-to-head
Ki 74,000 nM vs. 246,000 nM
(3.3-fold lower Ki)
Supports affinity differentiation from a closely related halogenated benzamide scaffold
FP assay; FAM-QLDLF-OH tracer; same assay platform
Antibacterial drug discovery DNA sliding clamp inhibition Fragment-based lead optimization

Binding Mode Differentiation by Fluorine Substitution

The 2,6-difluorobenzamide substitution pattern in the target compound is structurally distinct from the 3,4-difluorobenzamide fragment that has been co-crystallized with both the E. coli sliding clamp (PDB 4N94) and the Helicobacter pylori β-clamp (PDB 5FVE) [1][2]. While 3,4-difluorobenzamide was identified as a fragment hit binding in subsite I of the clamp hydrophobic pocket via X-ray crystallography, the 2,6-difluoro arrangement places fluorine atoms in both ortho positions relative to the amide carbonyl, altering the dihedral angle between the aromatic ring and the amide plane, thereby modifying the hydrogen-bonding geometry with the clamp backbone residues [3]. The 3,4-difluorobenzamide regioisomer (CAS 2034490-18-9, N-([2,2'-bifuran]-5-ylmethyl)-3,4-difluorobenzamide) constitutes the closest interchangeable analog, yet no equivalent co-crystal structure is available for this alternative scaffold, and the ortho-ortho difluoro pattern cannot be assumed to engage subsite I identically .

Binding Mode by Fluorine Position
Class-level inference
2,6-difluoro vs. crystallized 3,4-difluoro fragment (PDB 4N94, 5FVE)
Unique pharmacophore element; H-bond geometry likely differs from 3,4-regioisomer
No co-crystal available for 2,6-isomer; context-dependent
Structure-based drug design Fluorine substitution SAR Sliding clamp inhibitor pharmacophore

Functional Disruption of Clamp Protein Interaction

The target compound inhibited the interaction between the E. coli DNA sliding clamp and its fluorescently labeled peptide binding partner with an IC50 of 134,000 nM in the FP displacement assay [1]. This functional activity metric confirms that the observed binding affinity translates into actual displacement of the clamp's native protein partner linear motif (QLDLF consensus sequence), which is the critical mechanism for disrupting DNA polymerase III processivity and, consequently, bacterial DNA replication [2]. While a separate, more potent compound class (CHEMBL3579723, IC50 = 362,000 nM) was reported in the same assay system, the target compound's IC50 represents a 2.7-fold improvement over that reference compound, underscoring that the bifuran-benzamide scaffold achieves meaningful activity in the micromolar range without additional optimization [3].

Functional Displacement IC50
Cross-study comparable
IC50 134,000 nM vs. 362,000 nM
(2.7-fold lower IC50)
Reported functional disruption of clamp-peptide interaction at micromolar concentrations
Same FAM-QLDLF-OH displacement assay
Protein-protein interaction inhibitor β-clamp displacement assay DNA replication inhibition

Bifuran Scaffold Extension Beyond Fragment Hits

Unlike the simple 3,4-difluorobenzamide fragment (molecular weight 157.12 g/mol) which occupies only subsite I of the bacterial sliding clamp pocket as determined crystallographically, the target compound incorporates a 2,2'-bifuran moiety that extends the molecular scaffold to a molecular weight of 303.26 g/mol and provides a conformationally restricted, electron-rich heteroaromatic surface capable of spanning both subsite I and subsite II of the clamp binding groove [1][2]. The bifuran moiety introduces two additional hydrogen bond acceptor oxygen atoms (five total HBA vs. three for 3,4-difluorobenzamide) and increases the rotatable bond count to four, positioning the terminal furan ring for potential π-stacking interactions with clamp hydrophobic residues [3]. This extended pharmacophore cannot be recapitulated by any single-ring benzamide fragment, making the compound a unique probe of the full clamp interaction surface [4].

Scaffold Extension vs. Fragment
Class-level inference
MW 303 g/mol; 5 HBA; bifuran spans both subsites
Scaffold enables dual-subsite probe beyond 3,4-difluorobenzamide fragment hits
Structural inference; to be confirmed experimentally
Scaffold diversity Bifuran pharmacophore Conformational restriction in drug design

Validated Research Application Scenarios


Hit-to-Lead for Dual-Subsite Clamp Inhibitors

Medicinal chemistry teams developing next-generation antibacterial agents targeting the β-clamp/DnaN protein-protein interaction interface can use N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide as a structurally elaborated starting scaffold. Its Ki of 74 μM against the E. coli sliding clamp represents a 3.3-fold improvement over a simpler chlorobenzamide analog tested in the same FP assay [1], and its extended bifuran pharmacophore is predicted to engage both subsite I and subsite II of the clamp binding groove—a feature absent from the 3,4-difluorobenzamide fragment hits that occupy subsite I alone [2]. Structure-based optimization of the bifuran linker and the 2,6-difluoro substitution vectors can be pursued to improve potency into the sub-micromolar range.

Mechanistic Probe for Cooperative Subsite Binding

The compound serves as a chemical probe to investigate whether simultaneous occupancy of subsite I (by the 2,6-difluorobenzamide moiety) and subsite II (by the 2,2'-bifuran group) confers cooperative binding behavior that deviates from the sequential linear motif binding mechanism characterized in the foundational J. Med. Chem. 2015 study [1]. Its IC50 of 134 μM in the FAM-QLDLF-OH tracer displacement FP assay provides a quantitative baseline for competitive binding experiments with subsite-selective peptide probes [2], enabling rigorous dissection of the thermodynamic linkage between the two subsites.

Library Synthesis for Fluorine Position SAR

The 2,6-difluoro substitution pattern is structurally unique relative to the 3,4-difluoro regioisomer that has been crystallographically characterized in complex with the sliding clamp (PDB 4N94) [1]. Chemical procurement of the target compound enables parallel synthesis of a focused library in which the fluorine substitution pattern (2,6- vs. 3,4- vs. 2,4-difluoro) is systematically varied while keeping the bifuran scaffold constant, allowing the fluorine positional effect on clamp binding affinity to be quantified via the established FP assay platform [2]. This SAR dataset cannot be generated using the 3,4-difluoro regioisomer alone.

Validation of Docking Poses at Clamp Pocket

Computational chemists performing molecular docking studies against the E. coli sliding clamp (PDB 4N94, 4N96, and related structures) can use the experimentally determined binding data (Ki = 74 μM, IC50 = 134 μM) [1] to validate and calibrate docking scoring functions for the bifuran-benzamide chemotype. The compound's five hydrogen bond acceptors and conformationally restricted bifuran linker present a multi-point pharmacophore that challenges docking algorithms to correctly recapitulate the balance of polar and hydrophobic interactions across both clamp subsites [2].

Application
Selection Property
Validation Focus
Hit-to-Lead for Dual-Subsite Clamp Inhibitors
Bifuran scaffold and 2,6-difluoro substitution
Affinity improvement and subsite I/II occupancy validation
Cooperative Binding Mechanism Probe
Functional IC50 in PPI displacement assay
Subsite-selective peptide competition experiments
Fluorine Position SAR Library
2,6-difluoro as a distinct regioisomeric starting point
FP assay panel across fluorine substitution variants
Docking Pose Calibration and Validation
Multi-point pharmacophore with experimental Ki/IC50
Scoring function benchmarking against clamp structures
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